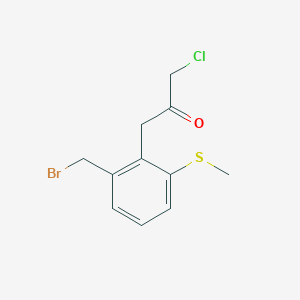
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
准备方法
The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent reactions to introduce the propanone group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
化学反应分析
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar compounds to 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one include other halogenated phenyl ketones and thioether-containing compounds. What sets this compound apart is the unique combination of bromomethyl, methylthio, and chloropropanone groups, which confer distinct reactivity and potential applications. Examples of similar compounds include:
- 1-(2-Bromomethylphenyl)-3-chloropropan-2-one
- 1-(2-(Methylthio)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-propanone
These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.
生物活性
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one, also known by its CAS number 1804269-69-9, is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromomethyl group and a methylthio group attached to a phenyl ring, alongside a propan-2-one moiety, lends it various biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, supported by research findings and case studies.
- Molecular Formula : C11H12BrClOS
- Molecular Weight : 307.63 g/mol
- Boiling Point : Approximately 376.0 ± 42.0 °C (predicted)
- Density : Approximately 1.48 ± 0.1 g/cm³ (predicted)
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve the formation of covalent bonds with microbial enzymes, disrupting their function and leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies focusing on its cytotoxic effects on different cancer cell lines have yielded promising results. For instance, it has demonstrated significant inhibitory effects on cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The proposed mechanism involves the compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing that the compound exhibited an MIC of 32 µg/mL against both bacterial strains.
Study 2: Anticancer Activity
In another investigation, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment with concentrations ranging from 10 to 100 µM led to a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 45 µM for MCF-7 cells and 30 µM for A549 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells through the activation of caspase pathways .
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with biological targets. Its ability to form covalent bonds suggests potential irreversible inhibition of specific enzymes involved in disease pathways. This characteristic makes it a valuable tool for probing biological mechanisms and developing new therapeutic agents .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-2-one | C11H12BrClOS | Different position of methylthio group; potential variations in biological activity |
| 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one | C11H12BrClF3OS | Incorporates trifluoromethyl group; enhanced lipophilicity |
| 1-Bromo-4-methylthioacetophenone | C9H9BrOS | Simpler structure; used as a precursor in various syntheses |
This table highlights how variations in functional groups can influence biological activity and reactivity.
属性
分子式 |
C11H12BrClOS |
|---|---|
分子量 |
307.63 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-6-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-4-2-3-8(6-12)10(11)5-9(14)7-13/h2-4H,5-7H2,1H3 |
InChI 键 |
UJPIGZOWCFKYAQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1CC(=O)CCl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















